Poly(epichlorohydrin-co-ethylene oxide)

Description

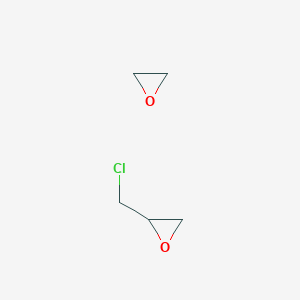

Structure

2D Structure

Properties

CAS No. |

24969-10-6 |

|---|---|

Molecular Formula |

C5H9ClO2 |

Molecular Weight |

136.58 g/mol |

IUPAC Name |

2-(chloromethyl)oxirane;oxirane |

InChI |

InChI=1S/C3H5ClO.C2H4O/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;1-2H2 |

InChI Key |

OIXNFJTTYAIBNF-UHFFFAOYSA-N |

SMILES |

C1CO1.C1C(O1)CCl |

Canonical SMILES |

C1CO1.C1C(O1)CCl |

Synonyms |

(chloromethyl)-oxiranpolymerwithoxirane; Oxirane,(chloromethyl)-,polymerwithoxirane; EPICHLOROHYDRIN/ETHYLENE OXIDE COPOLYMER; POLY(EPICHLOROHYDRIN-CO-ETHYLENE OXIDE); EPICHLOROHYDRIN-ETHYLENE OXIDE POLYMER; ALPHA-Epichlorohydrin-ethylene oxide copolymer |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Mechanisms

Triethylborane (TEB) and triisobutylaluminum (i-BuAl) are commonly used Lewis acids to mediate ROCOP. These catalysts suppress side reactions such as transesterification, ensuring a random incorporation of ECH and EO units into the copolymer backbone. For instance, tetraoctylammonium bromide (TOAB) paired with i-BuAl enables monomer-activated anionic polymerization, where TOAB initiates the reaction while i-BuAl enhances monomer electrophilicity. This dual system facilitates the formation of tapered block structures, as evidenced by H NMR spectroscopy.

The reactivity ratios ( and ) determine the copolymer composition. Studies using the Beckingham-Sanoja-Lynd (BSL) non-terminal model reveal that ECH exhibits higher reactivity than EO (, ), leading to a slight enrichment of ECH units in the final product.

Reaction Conditions and Kinetic Control

Typical ROCOP reactions are conducted at 25–60°C under inert atmospheres (e.g., nitrogen or argon). A 24-hour reaction time is sufficient to achieve high conversions (>90%) while maintaining low dispersity (). The molar ratio of ECH to EO in the feed directly influences the copolymer’s glass transition temperature (). For example, increasing the ECH content from 20% to 50% raises from −60°C to −45°C, as measured by differential scanning calorimetry (DSC).

Table 1: Effect of Monomer Feed Ratio on Copolymer Properties

| ECH:EO (mol%) | (°C) | (kDa) | Đ |

|---|---|---|---|

| 20:80 | −60 | 35 | 1.2 |

| 50:50 | −45 | 42 | 1.3 |

| 80:20 | −30 | 38 | 1.25 |

Anionic Ring-Opening Polymerization for Controlled Architectures

Anionic polymerization offers precise control over molecular weight and architecture, making it ideal for synthesizing PECH-co-PEO with tailored properties.

Initiator Systems and Living Polymerization

Tetraoctylammonium bromide (TOAB) serves as a robust initiator for anionic ROCOP, producing copolymers with predictable molecular weights ( kDa) and narrow dispersity. The living nature of this polymerization enables the synthesis of block copolymers. For instance, sequential addition of ECH and EO yields PECH--PEO diblock copolymers, which self-assemble into micellar structures in selective solvents.

Graft Copolymer Synthesis

Combining ROCOP with living anionic polymerization allows the preparation of graft copolymers. A PECH-co-PEO backbone is first synthesized, followed by grafting polystyrene (PS) or poly(methyl methacrylate) (PMMA) side chains via atom transfer radical polymerization (ATRP). This method produces amphiphilic graft copolymers with applications in drug delivery and surfactants.

Table 2: Characteristics of Graft Copolymers

| Backbone (kDa) | Graft Density (%) | Side Chain (kDa) | Application |

|---|---|---|---|

| 40 | 30 | 15 (PS) | Micelle formation |

| 50 | 45 | 20 (PMMA) | Film stabilization |

Solution-Processing and Blending Techniques

Solution-based methods are employed to process PECH-co-PEO into functional materials, particularly for electronic and energy applications.

Solvent Casting and Film Formation

Chloroform and tetrahydrofuran (THF) are preferred solvents for dissolving PECH-co-PEO due to their high polarity and compatibility. Films cast from 5–10 wt% solutions exhibit uniform thickness (50–200 μm) and low surface roughness (<10 nm). The addition of plasticizers like dibutyl phthalate (DBP) enhances flexibility, reducing the Young’s modulus from 1.2 GPa to 0.8 GPa.

Blending with Conductive Polymers

PECH-co-PEO blends with polyaniline (PANI) demonstrate enhanced conductivity (up to 10 S/cm) while retaining mechanical integrity. Optimal performance is achieved at 20–30 wt% PANI content, as higher loadings induce phase separation.

Table 3: Properties of PECH-co-PEO/PANI Blends

| PANI Content (wt%) | Conductivity (S/cm) | Tensile Strength (MPa) |

|---|---|---|

| 10 | 10 | 15 |

| 20 | 10 | 12 |

| 30 | 10 | 8 |

Stability and Functionalization Strategies

Chemical Reactions Analysis

Types of Reactions

Oxirane, (chloromethyl)-, polymer with oxirane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the (chloromethyl) group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers.

Cross-Linking Reactions: The polymer can be cross-linked with other polymers or small molecules to enhance its mechanical properties and chemical resistance.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Addition Reactions: Nucleophiles such as alcohols, amines, and thiols are used under acidic or basic conditions to open the oxirane ring.

Cross-Linking Reactions: Cross-linking agents such as polyamines, polyols, and diisocyanates are used under controlled conditions to achieve the desired degree of cross-linking.

Major Products Formed

Substitution Reactions: Products include hydroxylated, aminated, or thiolated polymers.

Addition Reactions: Functionalized polymers with various side groups depending on the nucleophile used.

Cross-Linking Reactions: Cross-linked polymers with enhanced mechanical strength and chemical resistance.

Scientific Research Applications

Chemical Properties and Structure

PECH-co-EO is synthesized from epichlorohydrin and ethylene oxide, resulting in a copolymer characterized by its unique physical and chemical properties. The molecular formula is with a molecular weight of approximately 136.58 g/mol. It exhibits a density of 1.32 g/mL at 25 °C .

Polymer Electrolytes

PECH-co-EO is widely studied as a polymer electrolyte due to its ionic conductivity and flexibility. Research has shown that incorporating lithium salts into PECH-co-EO enhances its conductivity, making it suitable for use in batteries and fuel cells. For instance, studies have demonstrated that the addition of LiClO4 results in improved performance metrics for polymer electrolyte membranes (PEMs) .

Table 1: Conductivity of PECH-co-EO with Various Additives

| Additive | Ionic Conductivity (S/cm) | Application |

|---|---|---|

| LiClO4 | 0.1 | Lithium batteries |

| NaI/I2 | 0.05 | Self-humidifying membranes |

| Imidazoles | 0.15 | Polymer ionic liquids |

Fuel Cells

In fuel cell technology, PECH-co-EO serves as a proton-conducting membrane, where its properties can be tailored through modification with dendritic structures to enhance ion transport . The dielectric properties of oriented membranes have shown significant improvements in conductivity, making them ideal candidates for high-performance fuel cells.

Drug Delivery Systems

The biocompatibility of PECH-co-EO makes it an attractive material for drug delivery systems. Its ability to form hydrogels allows for controlled release mechanisms, which are crucial in therapeutic applications. Studies have indicated that the copolymer can encapsulate various drugs while maintaining their stability and bioavailability .

Tissue Engineering

PECH-co-EO has been explored for use in scaffolds for tissue engineering due to its favorable mechanical properties and biocompatibility. Research shows that scaffolds made from this copolymer support cell attachment and proliferation, promoting tissue regeneration .

Coatings and Adhesives

The adhesive properties of PECH-co-EO make it suitable for use in coatings and adhesives that require flexibility and durability. Its resistance to solvents and chemicals enhances the longevity of coatings applied to various substrates.

Table 2: Performance Characteristics of PECH-co-EO Coatings

| Property | Value | Application Area |

|---|---|---|

| Tensile Strength | 25 MPa | Industrial coatings |

| Elongation at Break | 300% | Flexible adhesives |

| Chemical Resistance | High | Protective coatings |

Case Study 1: Conductivity Enhancement

A study investigated the effect of modifying PECH-co-EO with dendritic structures on its ionic conductivity. The results indicated that the incorporation of dendrimers significantly improved the long-range pathways for ion transport, achieving conductivities up to 0.15 S/cm under optimal conditions .

Case Study 2: Drug Release Kinetics

In another study focusing on drug delivery applications, PECH-co-EO hydrogels were tested for their drug release profiles. The results demonstrated sustained release over extended periods, indicating potential for chronic disease management applications .

Mechanism of Action

The mechanism of action of oxirane, (chloromethyl)-, polymer with oxirane involves the reactivity of the oxirane ring and the (chloromethyl) group. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers. The (chloromethyl) group can participate in substitution reactions, allowing for further modification of the polymer. These reactions enable the polymer to form strong covalent bonds with other molecules, enhancing its mechanical properties and chemical resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Poly(ethylene oxide-co-epichlorohydrin)/NaI Electrolytes

Synthesis and Structure : Similar to PECH-co-EO, this copolymer incorporates NaI salts to enhance ionic conductivity. The EO segments dissolve ions, while ECH provides mechanical stability .

Key Properties :

- Ionic Conductivity : $10^{-3} \, \text{S/cm}$ at room temperature, higher than unmodified PECH-co-EO ($10^{-4} \, \text{S/cm}$) due to salt doping .

- Thermal Stability : Lower crystallinity (~20%) compared to dendron-modified PECH-co-EO (30%–52%) .

Applications : Photoelectrochemical cells and solid-state batteries, where high ion mobility is critical .

Poly(epichlorohydrin-co-ethylene oxide-co-allyl glycidyl ether) (GECO)

Synthesis : A terpolymer incorporating allyl glycidyl ether (AGE) for crosslinking capabilities .

Key Properties :

- Electrochemical Stability : Broader operational voltage range (up to $4.5 \, \text{V}$) compared to PECH-co-EO, suitable for lithium-ion batteries .

- Mechanical Flexibility : Enhanced elasticity (Young’s modulus ~1 MPa) due to AGE’s crosslinkable groups, outperforming unmodified PECH-co-EO .

Applications : Flexible electrolytes in energy storage systems .

Dendronized Poly(epichlorohydrin-co-ethylene oxide) (CP20, CP40)

Synthesis : Grafted with Tap dendrons (20% or 40% modification) to induce columnar liquid crystalline phases .

Key Properties :

- Crystallinity: Increases from 30% (unoriented) to 52% (oriented) in CP40, enabling anisotropic proton transport .

- Dielectric Behavior : Dendron grafting reduces molecular mobility, shifting dielectric relaxation peaks to higher temperatures .

- Surface Roughness : Oriented CP40 exhibits lower RMS roughness ($0.5 \, \text{nm}$) than unmodified PECH-co-EO ($1.5 \, \text{nm}$), critical for membrane uniformity .

Applications : Biomimetic ion channels and fuel cell membranes .

Poly(lactic acid) (PLA)/PECH-co-EO Blends

Synthesis : Melt-blended to improve PLA’s inherent brittleness .

Key Properties :

- Toughness : PLA/PECH-co-EO blends exhibit 300% higher impact strength than pure PLA .

- Crystallinity : PECH-co-EO acts as a nucleating agent, increasing PLA’s crystallinity from 10% to 35% .

Applications : Sustainable packaging and biomedical devices .

Data Tables

Table 1: Thermal and Mechanical Comparison

| Property | PECH-co-EO (Unmodified) | PECH-co-EO/NaI | GECO Terpolymer | CP40 (Dendronized) | PLA/PECH-co-EO Blend |

|---|---|---|---|---|---|

| $T_g$ (°C) | $-50$ to $-40$ | $-45$ | $-35$ | $-30$ | $55$ (PLA phase) |

| Crystallinity (%) | 15–20 | 20 | 10 | 30–52 | 35 |

| Young’s Modulus (MPa) | 5–10 | 15 | 1 | 20–30 | 2000 |

Table 2: Electrochemical and Transport Properties

| Material | Ionic Conductivity (S/cm) | Proton Conductivity (S/cm) | Application |

|---|---|---|---|

| PECH-co-EO (Unmodified) | $10^{-4}$ | $10^{-5}$ | General cation transport |

| PECH-co-EO/NaI | $10^{-3}$ | $-$ | Solid-state batteries |

| CP40 (Oriented) | $-$ | $10^{-4}$ | Fuel cell membranes |

| GECO Terpolymer | $10^{-5}$ | $-$ | Lithium-ion batteries |

Q & A

Q. What are the standard synthetic routes for poly(epichlorohydrin-co-ethylene oxide), and how do reaction conditions influence copolymer composition?

The copolymer is typically synthesized via epoxidation of epichlorohydrin (ECH) and ethylene oxide (EO) monomers. Key parameters include monomer feed ratios, catalysts (e.g., alkali hydroxides), and reaction temperature. For example, ECH:EO ratios of 92:8 or 68:32 yield distinct elastomeric properties . Advanced methods like monomer-activated copolymerization enable tapered block structures, where EO and ECH monomer reactivities dictate sequence distribution. Kinetic studies using in situ NMR or GPC can monitor compositional changes .

Q. What characterization techniques are critical for analyzing the phase morphology of poly(epichlorohydrin-co-ethylene oxide) elastomer blends?

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are essential for visualizing phase separation in blends. Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg) and crystallinity changes, particularly when blended with polymers like PLA. For example, poly(epichlorohydrin-co-ethylene oxide) in PLA blends shows reduced crystallinity but improved toughness, validated via DSC and tensile testing .

Q. How does the incorporation of allyl glycidyl ether (AGE) as a third monomer affect the vulcanization and properties of poly(epichlorohydrin-co-ethylene oxide) terpolymers?

AGE introduces unsaturated sites, enabling sulfur-based vulcanization. Terpolymers exhibit enhanced crosslinking efficiency compared to binary copolymers, improving heat resistance (up to 150°C) and solvent resistance. Ethylenethiourea is commonly used for vulcanization, while peroxides optimize mechanical properties in AGE-containing systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in the crystallization behavior of poly(epichlorohydrin-co-ethylene oxide) when blended with poly(lactic acid)?

Studies report conflicting effects on PLA crystallinity: some show suppression due to elastomer interference, while others note nucleation enhancement. Methodological consistency is critical—variables like blend ratio (e.g., 10–20 wt% elastomer), annealing conditions, and molecular weight of PLA must be standardized. Synchrotron X-ray scattering can clarify crystallization kinetics .

Q. What strategies optimize refractive index matching in poly(epichlorohydrin-co-ethylene oxide)/PLA blends to enhance transparency without sacrificing toughness?

Introducing polar ionic moieties (e.g., sulfonate groups) into the copolymer backbone adjusts its refractive index to match PLA (~1.45). This reduces light scattering at phase boundaries. For example, ionomer-modified elastomers blended with PLA achieve >85% transmittance while maintaining >200% elongation at break .

Q. What experimental approaches are recommended to analyze the stress relaxation behavior of poly(epichlorohydrin-co-ethylene oxide) elastomers with varying resin content?

Moving Die Rheometer (MDR) analysis at 190°C quantifies curing kinetics (e.g., torque vs. time), while Temperature Scanning Stress Relaxation (TSSR) measures viscoelastic decay under thermal gradients. Hydrocarbon resin content above 10 wt% accelerates curing but increases stress relaxation rates due to plasticization .

Methodological Considerations

Q. How do synthesis parameters (e.g., initiators, temperature) influence the molecular weight distribution of poly(epichlorohydrin-co-ethylene oxide)?

Anionic polymerization with potassium-based initiators (e.g., silane-protected amines) yields narrow polydispersity (Đ < 1.2). Elevated temperatures (>100°C) favor chain transfer, broadening molecular weight. MALDI-TOF MS and GPC with multi-angle light scattering (MALS) are recommended for precise analysis .

Q. What advanced techniques address discrepancies in measuring ethylene oxide residue in poly(epichlorohydrin-co-ethylene oxide)?

Gas chromatography (GC) with headspace sampling detects trace EO monomers (<1 ppm). USP guidelines recommend calibration curves using EO standards and validation via retention time matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.